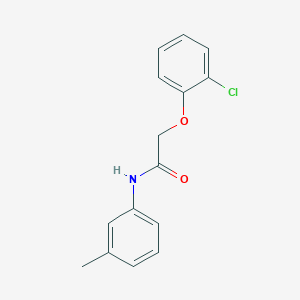
5-(4-bromophenyl)-2,4-diphenyl-1,3-oxazole
Übersicht
Beschreibung
5-(4-bromophenyl)-2,4-diphenyl-1,3-oxazole, commonly known as PPO, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPO has been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
PPO is known to exhibit fluorescent properties due to its unique molecular structure. The molecule contains an oxazole ring that is responsible for its fluorescence. PPO is excited by light in the ultraviolet or blue range, and it emits light in the green range. The fluorescence properties of PPO make it useful for various applications, including as a fluorescent probe for the detection of metal ions.
Biochemical and Physiological Effects:
PPO has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
PPO has several advantages for use in laboratory experiments. It is easy to synthesize and purify, and it exhibits strong fluorescence properties. However, PPO has some limitations, including its low solubility in water and its sensitivity to light and air.
Zukünftige Richtungen
There are several future directions for the study of PPO. One area of interest is the development of new synthetic methods for PPO and related compounds. Another area of interest is the exploration of PPO's potential applications in the field of organic electronics, including as a building block for the synthesis of new materials for electronic devices. Additionally, the study of PPO's biochemical and physiological effects may provide new insights into its potential applications in biotechnology and medicine.
Wissenschaftliche Forschungsanwendungen
PPO has been extensively studied for its potential applications in the field of organic electronics. It has been used as a fluorescent probe for the detection of metal ions and as a sensitizer in dye-sensitized solar cells. PPO has also been used as a building block in the synthesis of various conjugated polymers and small molecules for organic electronic devices.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-2,4-diphenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO/c22-18-13-11-16(12-14-18)20-19(15-7-3-1-4-8-15)23-21(24-20)17-9-5-2-6-10-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGIHVNBCMWCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-2,4-diphenyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(2,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B4881800.png)
![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4881820.png)

![N-(2-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4881827.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B4881832.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4881841.png)

![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B4881860.png)
![3-phenyl-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881864.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide](/img/structure/B4881870.png)



![ethyl 1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4881893.png)